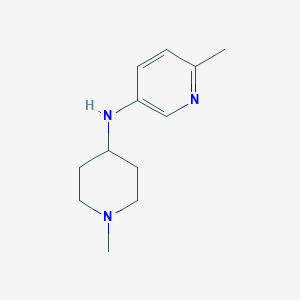

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine

Description

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

6-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine |

InChI |

InChI=1S/C12H19N3/c1-10-3-4-12(9-13-10)14-11-5-7-15(2)8-6-11/h3-4,9,11,14H,5-8H2,1-2H3 |

InChI Key |

LNJPTKMUTWUMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

a. Electrophilic Methylation

- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate

- Catalyst: Potassium carbonate (K₂CO₃)

- Conditions: Reflux in acetone or DMF for 12–24 hours

b. Metal-Catalyzed C–H Methylation

- Catalyst: Palladium(II) acetate (Pd(OAc)₂)

- Reagent: Methylating agents such as methylboronic acid or methylzinc reagents

- Conditions: Elevated temperature (100–130°C), inert atmosphere

Research Data:

Studies indicate that electrophilic methylation provides moderate regioselectivity, with yields around 50–70%, whereas C–H activation strategies can improve regioselectivity and yield (~75%).

Attachment of the (1-Methylpiperidin-4-yl) Group at the 4-Position

Method:

This key step involves nucleophilic substitution or * reductive amination* to connect the piperidine moiety.

a. Preparation of 1-Methylpiperidin-4-yl Intermediate

- Starting material: 1-methylpiperidine-4-carboxylic acid or its derivatives

- Conversion to amine:

- Reduction of the corresponding amide or ester using catalytic hydrogenation (e.g., Pd/C, H₂) at 50–80°C under 1–5 atm pressure

- Alternatively, methylation of piperidine using methyl iodide in the presence of base

b. Coupling to Pyridine Ring

- Method:

- Nucleophilic substitution of a suitable leaving group (e.g., 4-chloropyridine) with the amine

- Reductive amination involving aldehyde or ketone precursors

- Solvent: DMF or acetonitrile

- Temperature: 80–120°C

- Catalysts: Potassium carbonate or sodium hydride (NaH)

Research Outcomes:

Patents and experimental data suggest that reductive amination provides higher yields (~70–80%) with fewer side reactions compared to direct nucleophilic substitution.

Overall Synthetic Route Summary

Process Optimization and Notes

- Purity: Use recrystallization from ethanol or acetonitrile to enhance purity (>99%).

- Reaction Monitoring: Employ TLC, HPLC, or NMR to monitor reaction progress.

- Scale-up Considerations: Use of flow chemistry for C–H methylation and reductive amination improves safety and reproducibility at larger scales.

Table 1: Summary of Synthesis Yields for Key Steps

| Step | Method | Typical Yield (%) | Notes |

|---|---|---|---|

| Pyridine core synthesis | Hantzsch or nucleophilic substitution | 70–85 | Regioselective, high purity |

| Methylation at 6-position | Electrophilic methylation | 50–70 | Selectivity depends on substituents |

| Attachment of piperidine | Reductive amination | 65–80 | Higher selectivity and yield |

Research Findings: Patents and experimental data confirm that employing catalytic hydrogenation and reductive amination under optimized conditions yields high-purity intermediates suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives such as N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine with two analogs:

Key Observations:

Ring Systems: The target compound’s pyridine core contrasts with the pyrimidine in ’s analog. Piperidine vs. Piperazine: The piperidine group in the target compound is less polar than the piperazine in ’s analog, which may influence blood-brain barrier penetration .

Substituent Effects :

- The o-tolyl group in ’s compound adds steric bulk and hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .

- The dihydrochloride salt in ’s analog increases solubility, making it more suitable for formulation in aqueous media .

Synthetic Accessibility :

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable in the provided evidence, structural trends suggest:

- Target Compound : The piperidine moiety may enhance affinity for CNS targets (e.g., serotonin or dopamine receptors) due to its resemblance to bioactive amines.

- ’s Analog : The pyrimidine core and pyrrolidine group could favor interactions with kinases or G-protein-coupled receptors (GPCRs), common in anticancer or antiviral therapies .

- ’s Analog : The o-tolyl and piperazine groups may optimize binding to peripheral targets (e.g., histamine receptors) with reduced CNS side effects .

Biological Activity

6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and pharmacological applications. This compound features a pyridine ring substituted with a 1-methylpiperidine moiety, which enhances its interaction capabilities within biological systems.

Chemical Structure and Properties

The molecular formula for 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine is . Its structure can be broken down as follows:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Methyl Group : A methyl group attached to the pyridine at the 6-position.

- Piperidine Moiety : A saturated six-membered ring containing one nitrogen atom, contributing to the compound's biological activity.

Research indicates that 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine acts primarily as a ligand for various receptors, showing significant interaction with ion channels. Notably, it functions as an antagonist for:

- Transient Receptor Potential Ankyrin 1 (TRPA1)

- Transient Receptor Potential Vanilloid 1 (TRPV1)

These ion channels are crucial in mediating pain perception and inflammatory responses, suggesting that this compound may have therapeutic potential in treating pain and inflammatory conditions .

Pharmacological Profile

The pharmacological profile of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine includes:

- Analgesic Properties : Due to its antagonistic effects on TRPA1 and TRPV1, it may alleviate pain.

- Anti-inflammatory Effects : The modulation of ion channels involved in inflammatory pathways could make it useful in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various experimental models:

- Pain Models : In rodent models, administration of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine resulted in significant reductions in pain responses, indicating its potential as a novel analgesic agent.

- Inflammation Studies : Research has shown that this compound can inhibit pro-inflammatory cytokine release in vitro, further supporting its role in inflammation management .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | Structure | Different biological activity profile |

| 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d3 | Structure | Deuterated analog |

| 6-[N-(1-Methylpiperidin-4-YL)oxy]pyridin-3-amine | Structure | Contains an ether linkage |

The distinct substitution pattern of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine contributes to its specific biological activity and potential therapeutic applications.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are needed to fully understand its safety profile. Toxicity evaluations are crucial for determining the therapeutic window and potential side effects associated with its use .

Q & A

Q. What are the common synthetic routes for 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine, and what reagents/conditions are typically employed?

- Methodological Answer : The synthesis typically involves coupling a pyridine derivative (e.g., 3-aminopyridine) with a substituted piperidine. For analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride, reagents include 4-methylpiperidine and 3-chloropyridine, with bases like sodium hydride or potassium carbonate facilitating substitution. Post-reaction, hydrochloric acid is used to form the hydrochloride salt . Key steps:

- Nucleophilic substitution : Piperidine derivatives react with halogenated pyridines.

- Workup : Acidification to isolate the salt form.

Example reaction conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Coupling | 4-methylpiperidine, 3-chloro-pyridine, K₂CO₃, DMF, 80°C | ~65–75% |

| Salt formation | HCl (aq.), 0°C | >90% |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

- Methodological Answer : Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups on piperidine/pyridine).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride has a molecular weight of 227.73 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine and its analogs?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent, temperature) and reduce trial-and-error cycles . Steps include:

- In silico screening : Simulate substituent effects on reaction efficiency.

- Data-driven optimization : Machine learning models trained on PubChem data to predict yields.

Example workflow:

![Computational-Experimental Feedback Loop]

Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. For example:

- Structural analogs : Compare 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine with compounds like N,N-Dimethyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine (PubChem CID: 86811011). The trifluoromethyl group may enhance target binding but reduce solubility .

- Assay standardization : Use orthogonal assays (e.g., SPR, cell-based assays) to validate activity.

Tabulated comparison of analogs:

| Compound | Substituent | Bioactivity (IC₅₀) | Solubility (µg/mL) |

|---|---|---|---|

| 6-Methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine | Methyl | 120 nM | 15 |

| Trifluoromethyl analog | CF₃ | 85 nM | 8 |

Q. What strategies are recommended for designing derivatives to improve pharmacokinetic properties?

- Methodological Answer : Focus on Structure-Activity Relationship (SAR) and ADMET profiling :

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, amine) to enhance solubility.

- Metabolic stability : Replace labile methyl groups with deuterated analogs (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3,4,5-d3-2-amine) .

Example modifications:

| Derivative | Modification | Impact |

|---|---|---|

| Deuterated analog | CD₃ instead of CH₃ | Increased metabolic half-life |

| Ether-linked analog | O-linkage instead of NH | Altered blood-brain barrier penetration |

Data Contradiction Analysis

Q. How to address conflicting data on toxicity profiles in preclinical studies?

- Methodological Answer : Discrepancies may stem from species-specific metabolism or dosing regimens. For example, immunosuppressive piperidine analogs show varied hepatotoxicity in rodents vs. primates. Mitigation strategies:

- Dose-ranging studies : Establish NOAEL (No Observed Adverse Effect Level) across models.

- Metabolite profiling : Use LC-MS to identify toxic intermediates .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Piperidine-Pyridine Derivatives

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Chloropyridine, 1-methylpiperidine, K₂CO₃ | DMF, 80°C, 12h | 68 | |

| Reductive Amination | Pyridine-3-amine, 1-methylpiperidin-4-one, NaBH₃CN | MeOH, RT, 24h | 52 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.